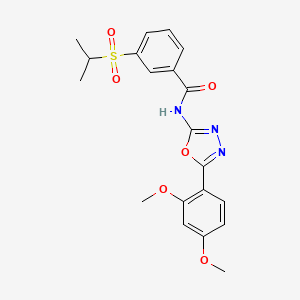
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O6S and its molecular weight is 431.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O4S
- Molecular Weight : 385.44 g/mol
- CAS Number : Not specified in the sources but closely related compounds have been cataloged.
The compound features a 1,3,4-oxadiazole ring which is often associated with various pharmacological properties. The presence of the dimethoxyphenyl group and isopropylsulfonyl moiety enhances its biological profile.
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Anticancer Activity : Compounds with oxadiazole scaffolds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The specific mechanisms may involve apoptosis induction and inhibition of tumor angiogenesis.
- Antimicrobial Activity : The oxadiazole derivatives exhibit significant antimicrobial properties by targeting bacterial cell membranes and inhibiting essential metabolic pathways .
Anticancer Studies
Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance:
- Cell Line Studies : In vitro assays demonstrated that certain oxadiazole derivatives can significantly reduce cell viability in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
- Molecular Docking Studies : Molecular docking simulations suggest that these compounds bind effectively to active sites of target proteins involved in cancer progression .
Antimicrobial Efficacy
The antimicrobial activities of this compound have been explored against various pathogens:
- In Vitro Efficacy : The compound showed promising results against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Activity Assessment :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the oxadiazole ring and substituents on the benzamide moiety can significantly influence biological activity:
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-12(2)30(25,26)15-7-5-6-13(10-15)18(24)21-20-23-22-19(29-20)16-9-8-14(27-3)11-17(16)28-4/h5-12H,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFKVLETPLYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














